Isopestacin

描述

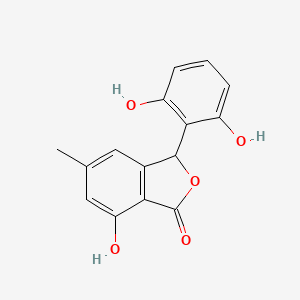

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-7-5-8-12(11(18)6-7)15(19)20-14(8)13-9(16)3-2-4-10(13)17/h2-6,14,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNRJZYZYVZLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)OC2C3=C(C=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437768 | |

| Record name | 3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479350-63-5 | |

| Record name | 3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isopestacin: an Endophytic Natural Product of Academic Significance

Contextualizing Endophyte-Derived Bioactive Compounds

Endophytes are microorganisms, typically fungi or bacteria, that reside within the living tissues of plants for at least a portion of their life cycle without causing any apparent disease. asm.orgfrontiersin.org This symbiotic relationship has been a subject of growing scientific interest, primarily because these organisms are now recognized as prolific sources of novel bioactive compounds. chesci.comnih.gov Virtually every plant species studied to date has been found to host one or more endophytic microbes. frontiersin.orgacs.org This ubiquity suggests a long co-evolutionary history, potentially dating back over 400 million years to when plants first colonized land. chesci.com

The intimate association between endophytes and their host plants may have spurred the production of a diverse array of secondary metabolites. frontiersin.org These compounds are not essential for the primary metabolism of the organism but often serve crucial ecological functions, including protecting the host plant from pathogens and pests. frontiersin.orgscielo.br Consequently, endophytes are considered a treasure trove of chemical diversity, producing substances with a wide spectrum of biological activities. frontiersin.orgmdpi.com

Researchers have isolated a plethora of valuable compounds from endophytic fungi, including alkaloids, terpenoids, flavonoids, polyketides, and steroids. chesci.comnih.govmdpi.com These discoveries have significant implications for medicine and agriculture. acs.org Notable examples of endophyte-derived compounds include antibiotics, anticancer agents, antifungals, antivirals, immunosuppressants, and antioxidants. asm.orgnih.govscielo.brnih.gov The discovery of paclitaxel (B517696) (Taxol), a major anticancer drug, from the endophytic fungus Taxomyces andreanae, was a landmark event that intensified the bioprospecting of endophytes for medicinally important molecules. nih.govcabidigitallibrary.org This success underscores the potential of endophytic fungi as microbial factories for producing complex and valuable natural products. nih.gov

| Examples of Bioactive Compound Classes from Endophytic Fungi |

| Alkaloids |

| Terpenoids |

| Flavonoids |

| Steroids |

| Quinones |

| Phenolic Acids |

| This table lists some of the major classes of chemical compounds produced by endophytic fungi. frontiersin.orgchesci.commdpi.com |

Discovery and Initial Characterization of Isopestacin

This compound is a notable example of a bioactive compound discovered from an endophytic fungus. nih.gov It was isolated from the culture broth of Pestalotiopsis microspora, a fungus that is widespread and known for its genetic diversity and ability to produce a plethora of organic substances. asm.orggoogle.com This particular strain of P. microspora was sourced from the inner bark of Terminalia morobensis, a tree growing in the Sepik River drainage of Papua New Guinea. asm.orgoup.com The discovery highlighted the value of exploring unique ecological niches for novel natural products. asm.org

This compound is chemically classified as an isobenzofuranone. nih.govsmolecule.com Its structure is distinguished by a substituted benzene (B151609) ring attached at the C-3 position of the furanone ring, a feature that makes it unique among the few isobenzofuranones known from natural sources at the time of its discovery. nih.gov The definitive structure of the compound was determined through X-ray crystallography after it was isolated and crystallized from the fungal culture. nih.gov Spectroscopic methods, including proton and carbon Nuclear Magnetic Resonance (NMR), were also employed for its characterization. nih.gov

Initial investigations into the biological activity of this compound revealed two key properties: antifungal and antioxidant activity. nih.gov Its potential as an antioxidant was initially suspected due to its structural similarity to flavonoids. asm.org This hypothesis was confirmed through electron spin resonance spectroscopy, which demonstrated that this compound is capable of scavenging both superoxide (B77818) and hydroxyl free radicals in solution. asm.orgnih.gov Alongside this compound, another related compound named pestacin was also isolated from the same fungal culture, which also displayed potent antioxidant properties. asm.orgcabidigitallibrary.org

| Compound Profile: this compound | |

| Compound Name | This compound |

| Chemical Class | Isobenzofuranone |

| Producing Organism | Pestalotiopsis microspora (endophytic fungus) |

| Host Plant | Terminalia morobensis |

| Geographic Origin of Host | Papua New Guinea |

| Initial Biological Activities | Antifungal, Antioxidant (superoxide and hydroxyl radical scavenger) |

| Structure Determination Method | X-ray Crystallography, NMR Spectroscopy |

| This table summarizes the key details regarding the discovery and initial characterization of this compound. asm.orgnih.govoup.com |

Mycological Origin and Cultivation Methodologies

Endophytic Fungi as Producers of Isopestacin

Endophytic fungi, which reside within the tissues of living plants without causing apparent disease, are recognized as prolific sources of unique, bioactive secondary metabolites. oup.combsqm.org.mx This intimate symbiotic relationship can lead to the production of compounds that may play a role in the host-endophyte interaction, potentially offering protection against pathogens or environmental stressors. google.com The discovery of this compound is a direct result of exploring these complex microbial ecosystems. rjptonline.orgoup.com

The primary producer of this compound is the endophytic fungus Pestalotiopsis microspora. nih.govrjptonline.org This species is one of the most commonly isolated endophytic fungi, particularly in rainforest environments, and is known for its remarkable biochemical diversity. google.comasm.org Different strains of P. microspora are capable of producing a wide array of secondary metabolites, including other well-known compounds like taxol and ambuic acid. rjptonline.orggoogle.commdpi.com The specific strain responsible for producing this compound was isolated from its plant host, demonstrating the vast and often unique metabolic capabilities held by individual fungal isolates. nih.govgoogle.comasm.org this compound is isolated from the culture broths of the fungus during fermentation. nih.gov

This compound was discovered in a strain of Pestalotiopsis microspora isolated from the plant Terminalia morobensis. rjptonline.orgbsqm.org.mxasm.orgijarse.com This host plant is a combretaceaous species found in the Sepik River drainage of Papua New Guinea. asm.org The endophytic association between P. microspora and T. morobensis highlights the importance of exploring unique ecological niches for novel natural products. bsqm.org.mxasm.org The production of secondary metabolites like this compound by the endophyte may be linked to the host-endophyte relationship, potentially providing a protective advantage to the host plant against irradiation or oxidation. google.com This ecological context is crucial for understanding the natural role and biosynthetic triggers for compounds like this compound. bsqm.org.mxgoogle.com

Pestalotiopsis microspora as the Primary Biosynthetic Strain

Controlled Fermentation and Bioprocess Optimization Strategies for this compound Production

The production of fungal secondary metabolites like this compound is highly dependent on cultivation conditions. mdpi.com Controlled fermentation and bioprocess optimization are essential for enhancing the yield and making production viable. alliedacademies.orgbccresearch.com While research specifically detailing the large-scale production of this compound is limited, principles derived from the cultivation of Pestalotiopsis microspora for other metabolites provide a framework for its potential optimization. plos.orgmdpi.com

The yield of secondary metabolites from Pestalotiopsis microspora is influenced by a combination of physical and chemical factors. Optimizing these parameters is a critical step in maximizing production. alliedacademies.org

Key Cultivation Parameters:

Culture Media: The composition of the growth medium, including carbon and nitrogen sources, is fundamental. alliedacademies.org For P. microspora, media such as Potato Dextrose Agar (B569324) (PDA) and V8 juice agar have been shown to be effective for growth and sporulation, with V8 juice agar supporting the fastest mycelial growth rate in one study. researchgate.net

Temperature: Temperature significantly affects fungal growth and metabolite production. The optimal temperature for the growth of P. microspora has been identified as 23°C in some studies. researchgate.net

pH: The pH of the culture medium is another critical process parameter that must be controlled to maintain ideal conditions for fungal growth and biosynthesis. mdpi.comalliedacademies.org

Elicitors: The addition of elicitors—substances that trigger a physiological response—can significantly enhance secondary metabolite production. For instance, salicylic (B10762653) acid has been used as a powerful elicitor to boost taxol production in P. microspora by stimulating the biosynthetic pathway. plos.org

Genetic Regulation: The biosynthesis of secondary metabolites is controlled by complex genetic networks. In P. microspora, regulatory proteins such as the velvet complex (VeA, VelB, LaeA) and transcription factors (Pmr1, Pmr2) have been shown to play distinct roles in regulating the production of compounds like pestalotiollide B and melanin. mdpi.comcabidigitallibrary.org Manipulating these regulatory elements is a potential strategy for increasing the yield of desired metabolites. mdpi.com

Table 1: Influence of Culture Media and Temperature on Pestalotiopsis microspora Growth

| Parameter | Condition | Observation | Reference |

| Culture Medium | V8 Juice Agar | Supported the fastest mycelial growth rate (13.4 mm/day). | researchgate.net |

| Potato Dextrose Agar (PDA) | Suitable for growth. | researchgate.net | |

| Malt (B15192052) Extract Agar (MEA) | Suitable for growth. | researchgate.net | |

| Temperature | 23°C | Optimal temperature for mycelial growth and spore production. | researchgate.net |

| 33°C | No growth observed. | researchgate.net |

Transitioning from laboratory-scale flask cultures to large-scale bioreactors presents several challenges that must be addressed to maintain productivity. mdpi.com

Key Scale-Up Factors:

Bioreactor Design: The design of the bioreactor is crucial for ensuring efficient mixing, heat dissipation, and mass transfer. alliedacademies.org

Dissolved Oxygen: Maintaining adequate dissolved oxygen levels through controlled aeration and agitation is essential for aerobic fungal fermentations. mdpi.comalliedacademies.org

Viscosity: As fungal biomass increases, the viscosity of the culture broth can rise significantly, impeding mixing and oxygen transfer. This is a major challenge that needs to be managed during scale-up. mdpi.com

High Cell Density Cultivation: Employing techniques for high cell density cultivation can improve yields per unit volume, a key goal in industrial bioprocessing. plos.org

Process Control: Advanced sensors and automated process control systems are necessary to monitor and adjust critical parameters like pH, temperature, and dissolved oxygen in real-time, ensuring the process remains in the optimal range for production. alliedacademies.org

Successfully addressing these factors is essential for the efficient and sustainable production of this compound or other valuable secondary metabolites from Pestalotiopsis microspora on an industrial scale. mdpi.comalliedacademies.org

Isolation, Purification, and Advanced Structural Elucidation

Chromatographic and Extraction Methods for Isopestacin Isolation

The isolation of this compound begins with the cultivation of the endophytic fungus Pestalotiopsis microspora, which was originally obtained from the stem of the Terminalia morobensis plant. google.com The fungus is cultured on a suitable medium, such as M1D, to produce the desired secondary metabolites. google.com

The extraction process involves using a solvent to separate the organic compounds from the culture filtrate. Specifically, the culture is extracted with two equal volumes of methylene (B1212753) chloride. google.com Following extraction, the resulting crude product is subjected to purification steps guided by bioactivity assays. google.com

Chromatography is a pivotal step in obtaining pure this compound. Silica gel column chromatography is employed for the primary purification of the extract. google.com The homogeneity of the purified product is then confirmed using thin-layer chromatography (TLC) with various solvent systems. google.com This multi-step chromatographic approach yields slightly yellowish crystalline plates of this compound, with a typical yield of approximately 20 mg per liter of culture medium. google.com

Definitive Structural Determination via X-ray Crystallography

The definitive three-dimensional atomic and molecular structure of this compound was determined using single-crystal X-ray crystallography. nih.govresearchgate.net This powerful analytical technique involves crystallizing a purified sample and exposing it to an X-ray beam. The resulting diffraction pattern of the X-rays provides detailed information about the arrangement of atoms within the crystal. nih.govwikipedia.org

For this compound, the analysis of the diffraction data was crucial in establishing its isobenzofuranone core and the unique attachment of a substituted benzene (B151609) ring at the C-3 position of the furanone ring. nih.gov The crystallographic analysis revealed that this compound crystallizes with two molecules in the asymmetric unit. google.com This technique provided unequivocal proof of the compound's molecular structure. nih.govgoogle.com

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy provided further confirmation of the structure of this compound and allowed for the complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals. nih.govgoogle.combvuict.in Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) were utilized to establish the carbon and proton shift assignments, respectively. google.com

The detailed NMR spectroscopic data are presented in the table below.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, mult., J in Hz) |

|---|---|---|

| 1 | 169.51 | — |

| 3 | 158.07 | — |

| 3a | 124.96 | — |

| 4 | 120.30 | 6.97 (d, J = 8.4 Hz) |

| 5 | 145.41 | — |

| 6 | 117.20 | 6.67 (d, J = 8.4 Hz) |

| 7 | 153.30 | — |

| 8 | 117.80 | — |

| 9 | 158.95 | — |

| 10 | 107.96 | 6.29 (d, J = 8.2 Hz) |

| 11 | 131.53 | 6.96 (t, J = 8.2 Hz) |

| 12 | 107.96 | 6.27 (d, J = 8.2 Hz) |

| 13 | 158.95 | — |

| 14 | 22.14 | 2.3 (s) |

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound. google.com

Mass Spectrometry and Other Analytical Techniques in Structural Characterization

Mass spectrometry was employed to determine the precise molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry with Electron Ionization (HRMS(EI)) revealed a molecular weight of 270.051292. google.com This experimental value closely matched the calculated mass for the molecular formula C₁₅H₁₀O₅, which is 270.052824, thereby confirming the elemental composition of the molecule. google.com

Investigating the Biological Activities and Molecular Mechanisms of Isopestacin

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Isopestacin, an isobenzofuranone produced by the endophytic fungus Pestalotiopsis microspora, demonstrates notable antioxidant properties. nih.govcapes.gov.br This activity is attributed to its ability to scavenge harmful free radicals, which are implicated in cellular damage and various disease processes. asm.orgfrontiersin.org The structural characteristics of this compound led to the initial hypothesis of its antioxidant potential, drawing parallels with known antioxidant compounds like flavonoids. asm.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Quenching Assessment

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific analytical technique used to directly detect and quantify species with unpaired electrons, such as free radicals. syntechinnovation.comnih.govwikipedia.org This method has been instrumental in confirming and characterizing the antioxidant capabilities of this compound. nih.govresearchgate.net

Studies employing ESR spectroscopy have demonstrated that this compound effectively scavenges both superoxide (B77818) (O₂⁻) and hydroxyl (•OH) free radicals in solution. nih.govasm.orgresearchgate.net The technique allows for the monitoring of the decay of a spin marker's signal, which correlates to the amount of radicals being neutralized by the antioxidant compound. dgk-ev.de This direct measurement provides robust evidence of this compound's radical quenching activity. nih.govsyntechinnovation.com

Comparative Analysis with Known Flavonoid Antioxidants

The antioxidant activity of this compound was initially suspected due to its structural resemblance to flavonoids, a well-known class of antioxidants. asm.orgsmujo.id Flavonoids exert their antioxidant effects through various mechanisms, including donating a hydrogen atom or an electron to stabilize radical species. nih.govnih.gov The number and position of hydroxyl groups on the flavonoid structure are critical to their antioxidant capacity. nih.govfrontiersin.org

While direct comparative studies quantifying the antioxidant potency of this compound against specific flavonoids are not extensively detailed in the reviewed literature, the basis for comparison is clear. The antioxidant activity of flavonoids is influenced by structural features such as the presence of a C2=C3 double bond and the pattern of hydroxylation. nih.gov For instance, quercetin (B1663063) often shows higher radical scavenging activity than its glycoside form, rutin. nih.gov Similarly, the presence of a pyrogallol (B1678534) group can enhance antioxidant capacity. nih.gov this compound's ability to scavenge radicals, confirmed by ESR, positions it as a compound with comparable functional properties to these established natural antioxidants. nih.govasm.org

Antifungal and Antimycotic Potency

This compound exhibits significant antifungal, or antimycotic, activity against a range of fungi, particularly those that are pathogenic to plants. nih.govgoogle.com This biological activity is a key characteristic of the compound, which was originally isolated from an endophytic fungus. researchgate.netmdpi.com

Efficacy Against Plant Pathogenic Fungi (e.g., Pythium ultimum)

A notable target of this compound's antifungal action is Pythium ultimum, an oomycete responsible for causing significant diseases in a variety of plants. fungaldiversity.orgresearchgate.netnih.gov Research has consistently shown that this compound possesses moderate to strong inhibitory activity against this plant pathogen. google.comfungaldiversity.orgresearchgate.net The effectiveness of natural compounds like this compound is of great interest for agricultural applications as an alternative to synthetic fungicides, which can have adverse environmental effects. nih.gov

The general approach to testing antifungal efficacy involves methods like the dual-culture assay, where the inhibitory effect of a compound on the mycelial growth of a target fungus is observed and measured. d-nb.infomdpi.com

Spectrum of Activity Against Diverse Fungal Genera

Beyond its pronounced effect on Pythium ultimum, this compound has demonstrated a broader spectrum of antimycotic activity. researchgate.net It shows moderate efficacy against other significant plant pathogenic fungi, including the ascomycete Sclerotinia sclerotiorum and the basidiomycete Rhizoctonia solani. researchgate.net The ability to inhibit fungi across different major taxonomic groups highlights its potential as a broad-spectrum antifungal agent. cuni.cz

The following table summarizes the observed antifungal activity of this compound against various fungal genera.

| Target Fungus | Fungal Group | Observed Activity |

| Pythium ultimum | Oomycete | Moderate to Strong Inhibition google.comfungaldiversity.orgresearchgate.net |

| Sclerotinia sclerotiorum | Ascomycete | Moderate Inhibition researchgate.net |

| Rhizoctonia solani | Basidiomycete | Moderate Inhibition researchgate.net |

Mechanistic Insights into Antifungal Action

The precise molecular mechanisms underlying this compound's antifungal activity are not yet fully elucidated. However, insights can be drawn from the general mechanisms of other antifungal agents and related compounds. Common antifungal mechanisms include the disruption of the plasma membrane's integrity, inhibition of essential enzymes like those in the ergosterol (B1671047) biosynthesis pathway, or interference with macromolecular synthesis. nih.govamazonaws.com

One potential mechanism, suggested by its antioxidant properties, could involve the induction of oxidative stress within the fungal cells. mdpi.com The generation of intracellular reactive oxygen species (iROS) can damage cellular components, including the plasma membrane, leading to a loss of osmotic balance and ultimately, cell death. mdpi.com This dual-action capability, functioning as both an antioxidant in some contexts and a potential pro-oxidant within fungal cells, represents an intriguing area for further investigation.

Anti-inflammatory Potential and Associated Cellular Pathways

This compound, a 3-arylphthalide from the endophytic fungus Pestalotiopsis microspora, has garnered attention for its bioactive properties. nih.gov While its antioxidant activity is known, recent research has begun to explore the anti-inflammatory potential of its structural class. researchgate.netbsqm.org.mx Phthalides are a group of compounds recognized for a variety of biological activities, including anti-inflammatory effects. smujo.idcore.ac.uk Inspired by the structure of natural products like this compound, studies have been undertaken to synthesize and evaluate related 3-arylphthalide derivatives to identify their anti-inflammatory mechanisms. researchgate.netnih.gov These investigations provide the first insights into the anti-inflammatory activity of 3-arylphthalides, suggesting that compounds with this scaffold could be promising candidates for further anti-inflammatory research. researchgate.net

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including the regulation of vascular tone and neurotransmission. mdpi.commdpi.com However, during inflammation, the inducible nitric oxide synthase (iNOS) enzyme produces large, often detrimental, amounts of NO. mdpi.comnih.gov This overproduction contributes to inflammatory and cytotoxic effects. nih.gov Consequently, the inhibition of excessive NO production is a key target in the development of anti-inflammatory agents.

In the context of exploring the bioactivity of this compound's structural class, a synthetic analogue, 3-(2,4-dihydroxyphenyl)phthalide (referred to as compound 5a ), was evaluated for its effect on NO production. researchgate.netnih.gov The study utilized lipopolysaccharide (LPS) to stimulate inflammatory responses in murine microglial (Bv.2) and macrophage (RAW 264.7) cell lines, which triggers the release of inflammatory mediators like NO. researchgate.netnih.gov Results indicated that the this compound analogue caused a strong inhibition of NO production in both LPS-stimulated cell lines, highlighting the potential of the 3-arylphthalide scaffold to modulate this inflammatory pathway. researchgate.netnih.gov

Table 1: Effect of this compound Analogue on Nitric Oxide (NO) Production

| Cell Line | Treatment | Outcome | Reference |

|---|---|---|---|

| Bv.2 (Microglia) | LPS + Compound 5a | Strong inhibition of NO production | researchgate.net, nih.gov |

| RAW 264.7 (Macrophages) | LPS + Compound 5a | Strong inhibition of NO production | researchgate.net, nih.gov |

Pro-inflammatory cytokines are proteins, such as interleukins (IL) and tumor necrosis factor-alpha (TNF-α), that are secreted by immune cells to initiate and sustain an inflammatory response. thermofisher.comabcam.com While crucial for host defense, their dysregulation can lead to chronic inflammation. abcam.com Key pro-inflammatory cytokines include IL-1β and IL-6, which are involved in activating and differentiating immune cells. thermofisher.com

Research into the anti-inflammatory mechanisms of the this compound structural family has also examined the influence on these key signaling molecules. researchgate.netnih.gov The same synthetic analogue, 3-(2,4-dihydroxyphenyl)phthalide (compound 5a ), was tested for its ability to alter the expression of genes encoding pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophage cells. researchgate.net The findings demonstrated that the compound significantly reduced the messenger RNA (mRNA) expression of both Interleukin-1 beta (Il1b) and Interleukin-6 (Il6). researchgate.netresearchgate.net This suggests that the 3-arylphthalide structure may exert its anti-inflammatory effects not only by inhibiting NO production but also by downregulating the expression of key pro-inflammatory cytokines at the transcriptional level. researchgate.net

Table 2: Influence of this compound Analogue on Pro-inflammatory Cytokine mRNA Expression in RAW 264.7 Cells

| Cytokine Gene | Effect of Compound 5a | Reference |

|---|---|---|

| Il1b (Interleukin-1 beta) | Reduced mRNA expression | researchgate.net |

| Il6 (Interleukin-6) | Reduced mRNA expression | researchgate.net |

Modulation of Nitric Oxide (NO) Production

Other Emerging Biological Activities and Preclinical Investigations

Beyond its newly explored anti-inflammatory potential, this compound itself has been identified in several preclinical investigations for other significant biological activities. core.ac.uknih.gov It was originally isolated from the endophytic fungus Pestalotiopsis microspora, and initial studies characterized it as possessing both antifungal and antioxidant properties. nih.gov

The antioxidant activity of this compound has been noted in several reports, where it was found to scavenge superoxide and hydroxyl free radicals. nih.govbsqm.org.mx This capacity is a well-known feature of compounds with free phenolic groups. researchgate.net In addition to these effects, some literature also points towards potential antibacterial activity for this compound, listing it among other fungal metabolites with such properties. researchgate.net These diverse findings underscore the potential of this compound as a lead compound for developing new therapeutic agents. bsqm.org.mx

Table 3: Summary of Other Reported Biological Activities of this compound

| Biological Activity | Description | Source Organism | Reference |

|---|---|---|---|

| Antifungal | Active against fungal organisms. | Pestalotiopsis microspora | nih.gov |

| Antioxidant | Scavenges superoxide and hydroxyl free radicals. | Pestalotiopsis microspora | bsqm.org.mx, nih.gov |

| Antibacterial | Mentioned as having activity against bacteria. | Not specified in text | researchgate.net |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 3-(2,4-dihydroxyphenyl)phthalide |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| This compound |

| Nitric Oxide (NO) |

Biosynthesis, Genetic Regulation, and Metabolic Engineering of Isopestacin

Elucidating the Biosynthetic Pathway of Isopestacin

The biosynthesis of complex natural products like this compound involves a series of enzyme-catalyzed reactions that convert simple primary metabolites into intricate molecular architectures. While the complete pathway for this compound has not been fully elucidated, analysis of its chemical class provides a strong hypothetical framework.

This compound belongs to the isobenzofuranone class of compounds, which are structurally related to phthalides. researchgate.netresearchgate.net In fungi, these molecules are typically synthesized as polyketides. researchgate.netsciepublish.com The biosynthesis of polyketides begins with simple precursors from primary metabolism, namely acetyl-CoA and malonyl-CoA. mdpi.com

The core of the biosynthetic process is catalyzed by a large, multifunctional enzyme known as a Polyketide Synthase (PKS). dtu.dk Fungal PKS enzymes iteratively catalyze the condensation of acetyl-CoA (as a starter unit) and malonyl-CoA (as an extender unit) to build a linear polyketide chain. dtu.dk Following the assembly of this carbon backbone, a series of enzymatic modifications, including cyclization, oxidation, and reduction, are required to form the final isobenzofuranone structure. Recent research on the biosynthesis of zinnimidine, a fungal alkaloid with an isoindolinone core structurally related to isobenzofuranones, has shed light on these late-stage steps, identifying key oxidoreductase enzymes that catalyze the transformation of a tetraketide precursor into the characteristic bicyclic scaffold. nih.gov This suggests the this compound pathway likely concludes with similar enzymatic conversions of its polyketide intermediate.

The genus Pestalotiopsis is known for its wide distribution, diverse lifestyles (including pathogenic, endophytic, and mycoparasitic), and remarkable capacity to produce a vast array of secondary metabolites. mdpi.commdpi.comamazonaws.com Genomic studies have revealed that species within this genus possess a large number of biosynthetic gene clusters (BGCs), the genetic blueprints for producing these metabolites. pjmonline.orgresearchgate.net

Comparative genomic analyses between different Pestalotiopsis species, such as P. fici, P. microspora, and various mycoparasitic strains, highlight significant diversity in their secondary metabolic potential. amazonaws.compjmonline.orgresearchgate.net For example, the genome of P. fici contains 74 predicted secondary metabolite clusters, including 27 PKSs and 12 non-ribosomal peptide synthetases (NRPSs). researchgate.net The genome of a P. microspora strain was predicted to have 86 secondary metabolism gene clusters. researchgate.netresearchgate.net A mycoparasitic Pestalotiopsis strain, cr013, was found to possess unique hybrid NRPS-terpene clusters not predicted in other reference genomes, suggesting its lifestyle may drive the evolution of different biosynthetic pathways. amazonaws.com This genetic variability implies that while multiple species may produce certain classes of compounds, the specific pathways and the resulting chemical profile can differ substantially. The capacity for this compound production and the efficiency of its biosynthesis are therefore likely to vary between different Pestalotiopsis species and even between different strains of P. microspora.

| Feature | Pestalotiopsis fici (W106-1) | Pestalotiopsis microspora (KFRD-2) | Pestalotiopsis sp. (PG52) |

| Genome Size (Mb) | 52.3 | 50.31 | 58.01 |

| Predicted Genes | 16,071 | 14,711 | 20,023 |

| Secondary Metabolite BGCs | 74 | 86 | Not specified, but noted as having strong ability |

| Polyketide Synthases (PKSs) | 27 | Part of 86 BGCs | Higher than T. harzianum |

| Non-Ribosomal Peptide Synthetases (NRPSs) | 12 | Part of 86 BGCs | Higher than T. harzianum |

| Reference | researchgate.net | researchgate.net | pjmonline.org |

Precursor Identification and Enzymatic Conversion Steps

Strategies for Biosynthetic Pathway Engineering and Optimization

A primary goal of studying biosynthetic pathways is to develop strategies to increase the production of valuable compounds. This can be achieved by optimizing the growth conditions of the organism or by directly manipulating its genetic code through metabolic engineering.

One of the most direct methods to enhance secondary metabolite production is the optimization of fermentation conditions. nih.gov The yield of fungal metabolites is highly sensitive to environmental and nutritional factors. nih.gov Key parameters that can be adjusted include the pH of the culture medium, incubation temperature, and the composition of carbon and nitrogen sources. cabidigitallibrary.orgsemanticscholar.org For instance, studies on Neopestalotiopsis vitis showed that using 3% malt (B15192052) extract as the carbon source and 5 mM ammonium (B1175870) sulfate (B86663) as the nitrogen source at a pH of 7.0 created the best conditions for paclitaxel (B517696) production. plos.org Such optimization must be performed empirically for each specific fungus and target compound, but it represents a powerful, non-genetic approach to improving yields. nih.gov

More advanced approaches involve metabolic engineering, which seeks to rationally modify the organism's genetic pathways. frontiersin.org Key strategies for boosting polyketide production include:

Enhancing Precursor Supply: The production of polyketides is often limited by the availability of the starter and extender units, acetyl-CoA and malonyl-CoA. nih.gov Engineering primary metabolism to channel more carbon toward these precursors can significantly increase the final product yield. sciepublish.comasm.org

Overexpression of Pathway Genes: Increasing the expression levels of the core PKS enzyme or key regulatory transcription factors within the BGC can remove bottlenecks and boost the entire pathway's output. frontiersin.org

Deletion of Competing Pathways: Fungal genomes contain many BGCs that compete for the same precursors. mdpi.com Deleting the core enzymes of competing pathways can redirect precursors toward the pathway of interest. This was demonstrated effectively in P. microspora, where deleting a competing polyketide synthase gene (pks35) resulted in an 887% increase in the production of another metabolite, pestalotiollide B. mdpi.com

These strategies, from simple media optimization to complex genetic engineering, provide a toolkit for enhancing the production of this compound and other valuable fungal metabolites. frontiersin.org

Heterologous Expression Systems for Enhanced Biosynthesis

The native production of fungal secondary metabolites, including this compound from the endophytic fungus Pestalotiopsis microspora, is often constrained by complex regulatory networks and the silencing of biosynthetic gene clusters (BGCs) under standard laboratory conditions. nih.govacs.org Heterologous expression, which involves transferring a BGC from its native producer into a more tractable host organism, has emerged as a powerful strategy to overcome these limitations, improve yields, and activate silent pathways. frontiersin.orgnih.gov This technique bypasses the native regulatory circuits and allows for production to be controlled by well-characterized promoters in an optimized host. researchgate.net

The selection of an appropriate heterologous host is critical and often involves organisms that are fast-growing, genetically amenable, and have a reduced background of native secondary metabolites, which simplifies the detection and purification of the target compound. nih.gov Fungi like Aspergillus nidulans and various yeast species are commonly employed as expression platforms for fungal BGCs. researchgate.netnih.gov

Detailed Research Findings

While specific reports on the heterologous expression of the this compound biosynthetic gene cluster are not prominent in the literature, research on the closely related fungus Pestalotiopsis fici provides a compelling proof-of-concept for this strategy. In one study, a cryptic BGC responsible for pigment production in P. fici was successfully expressed in the model fungal host Aspergillus nidulans. nih.govresearchgate.net The researchers identified a polyketide synthase (PKS) gene, PfmaE, within a silent BGC. By expressing PfmaE and the entire Pfma gene cluster in A. nidulans, they were able to induce the production of the metabolite scytalone, a key intermediate in the DHN-melanin pathway. nih.gov This not only confirmed the function of the cryptic BGC but also demonstrated that A. nidulans is a viable host for expressing genes from Pestalotiopsis species. nih.govresearchgate.net The experiment successfully linked the gene cluster to its metabolic product, a crucial step in characterizing and engineering pathways for novel compounds. nih.gov

This approach highlights the potential for using established expression systems to produce metabolites from Pestalotiopsis species. The successful expression of the P. fici pigment pathway suggests that a similar strategy could be applied to the this compound BGC from P. microspora, potentially leading to enhanced production and facilitating metabolic engineering efforts to create novel derivatives.

| Native Organism | Biosynthetic Gene Cluster (BGC) | Heterologous Host | Key Gene(s) Expressed | Metabolite Produced | Reference |

|---|---|---|---|---|---|

| Pestalotiopsis fici | Pfma (Melanin biosynthesis) | Aspergillus nidulans | PfmaE (PKS), Full Pfma cluster | Scytalone | nih.gov |

Chemical Synthesis and Analog Design

Total Synthesis Approaches to Isopestacin

The first total synthesis of this compound was achieved through a regiospecific approach, which also found application in the synthesis of the related natural product, cryphonectric acid. researchgate.netacs.org This synthetic route provides a crucial method for obtaining the compound without relying on fungal fermentation and allows for the potential creation of analogs through modification of the synthetic pathway.

The synthesis strategy successfully constructed the characteristic isobenzofuranone (phthalide) skeleton with the specific substitution pattern observed in the natural product. The key steps in this synthetic approach are outlined below.

Table 1: Overview of a Reported Total Synthesis Approach to this compound

| Step | Description | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Condensation Reaction | Substituted benzaldehyde (B42025) and dimedone | Formation of an intermediate adduct. |

| 2 | Aromatization | Mercuric Acetate (Hg(OAc)₂) | To create the substituted phenyl ring system from a cyclohexene-1-one intermediate. nih.gov |

| 3 | Lactonization | Acid catalysis | Cyclization to form the γ-lactone ring of the isobenzofuranone core. |

This synthetic achievement not only confirmed the structure of this compound but also opened the door for producing the compound and its derivatives in the laboratory for further study. organic-chemistry.org

Semisynthetic Modifications for Analog Generation

While the total synthesis provides access to the core this compound structure, semisynthesis and the synthesis of related structures offer a more direct route to generating a library of analogs for biological screening. By using the natural product or a synthetic intermediate as a starting point, chemists can introduce a variety of functional groups to probe the molecule's structure-activity relationship (SAR).

Research into structurally similar isobenzofuran-1(3H)-ones (phthalides) demonstrates a common strategy for analog generation. nih.gov In one study, a series of C-3 functionalized phthalides were synthesized and evaluated for antiproliferative activity. nih.gov This approach, involving the condensation of various aldehydes with cyclic 1,3-dicarbonyl compounds followed by aromatization, allows for significant diversity at the C-3 position of the isobenzofuranone core, the same position where this compound bears its dihydroxyphenyl substituent. nih.gov

Table 2: Examples of Synthesized C-3 Functionalized Isobenzofuranone Analogs and Their Reported Antiproliferative Activity

| Compound | C-3 Substituent | Reported Activity (GI₅₀ in µM) | Cell Line |

|---|---|---|---|

| Analog 1 | 4-Chlorophenyl | 4.34 | U251 (Glioblastoma) |

| Analog 2 | 4-Methylphenyl | 4.90 | U251 (Glioblastoma) |

| Analog 3 | 4-Methoxyphenyl | 5.27 | U251 (Glioblastoma) |

| Analog 4 | 3,4,5-Trimethoxyphenyl | 3.65 | U251 (Glioblastoma) |

Data derived from a study on C-3 functionalized isobenzofuranones structurally related to this compound. nih.gov

These findings highlight that modifications to the phenyl ring attached at the C-3 position can significantly influence biological activity, providing a clear rationale for creating this compound analogs with varied substitution patterns on this ring.

Rational Design of this compound Derivatives and Bioisosteres

Rational drug design involves the strategic modification of a biologically active molecule to improve its properties, such as potency, selectivity, or metabolic stability. ufrj.br A key strategy in this process is bioisosterism, which involves replacing a functional group within the lead compound with another group that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity. drugdesign.orgcambridgemedchemconsulting.com

For this compound, several functional groups are amenable to bioisosteric replacement. The phenolic hydroxyl groups and the phenyl ring itself are common targets for such modifications. The principle is that molecules with similar shapes and electron distributions can have similar biological properties. drugdesign.org

A pertinent example comes from research on related heterocyclic systems. In one study, the oxygen atom in a dibenzo[b,e]oxepine scaffold was replaced by its bioisostere, sulfur, to create dibenzo[b,e]thiepine derivatives. researchgate.net This modification resulted in compounds with significantly enhanced antimicrobial activity, demonstrating the potential of bioisosteric replacement to improve the biological profile of a molecule. researchgate.net This suggests that replacing the furanone oxygen in this compound with sulfur could be a viable strategy for generating novel and potentially more active derivatives.

Computational studies are often employed in rational design to predict the properties of novel derivatives before their synthesis. nih.gov By calculating parameters that influence absorption, distribution, metabolism, and excretion (ADME), researchers can prioritize the synthesis of analogs with a higher probability of success. nih.gov

Table 3: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Hydroxyl (-OH) | -SH, -NH₂, -F, -CH₃ | Modify hydrogen bonding capacity, polarity, and pKa. cambridgemedchemconsulting.com |

| Phenyl Ring | Pyridyl, Thienyl, Bicyclo[2.2.2]octane | Alter electronic properties, lipophilicity, and metabolic stability. cambridgemedchemconsulting.comprismbiolab.com |

| Lactone Oxygen (-O-) | Sulfur (-S-), Methylene (B1212753) (-CH₂-) | Change bond angles, polarity, and potential for metabolic attack. cambridgemedchemconsulting.comresearchgate.net |

| Carboxylic Acid Ester (part of lactone) | Sulfonamide, Trifluoroethylamine | Improve metabolic stability and cell permeability. ufrj.brresearchgate.net |

By applying these principles of rational design and bioisosterism, researchers can systematically explore the chemical space around the this compound scaffold to develop new compounds with tailored biological activities.

Structure Activity Relationship Sar Studies of Isopestacin and Its Analogs

Identification of Key Pharmacophoric Elements for Diverse Bioactivities

Isopestacin is an isobenzofuranone (also known as a phthalide) distinguished by a unique structural feature: a substituted benzene (B151609) ring attached at the C-3 position of the lactone ring. researchgate.netnih.gov This core structure is the foundation of its pharmacophore. The key pharmacophoric elements of this compound and its analogs, responsible for their antioxidant and other bioactivities, can be defined as an ensemble of essential steric and electronic features. researchgate.net

The primary pharmacophoric features identified for the bioactivity of this compound-like 3-arylphthalides include:

The Isobenzofuranone (Phthalide) Scaffold: This rigid, planar heterocyclic system serves as the fundamental backbone, correctly positioning the substituent groups for interaction with biological targets.

The C-3 Aryl Substituent: The presence of an aromatic ring at the 3-position is a defining characteristic. researchgate.netnih.gov

Hydroxyl Groups on the C-3 Aryl Ring: The number and position of phenolic hydroxyl groups on the C-3 aryl ring are critical determinants of biological activity. Studies on a series of 3-arylphthalide analogs have demonstrated that the presence of two hydroxyl groups on this ring is strongly correlated with potent antioxidant and anti-inflammatory activities. nih.govresearchgate.net These hydroxyl groups can act as hydrogen bond donors and are key to the compound's ability to scavenge free radicals. nih.gov

Relative Positioning of Hydroxyl Groups: The specific placement of the hydroxyl groups (ortho, meta, para) on the C-3 aryl ring influences the potency. An analog featuring hydroxyl groups at the ortho- and para-positions, 3-(2,4-dihydroxyphenyl)phthalide (compound 5a in a referenced study), exhibited the highest antioxidant and anti-inflammatory effects, suggesting this arrangement is optimal for activity. nih.govresearchgate.net

Based on these findings, the essential pharmacophore for the antioxidant and anti-inflammatory activity of this class of compounds can be described as a 3-arylphthalide core with a dihydroxyphenyl substituent at the C-3 position, where the hydroxyl groups function as key hydrogen bond donors and radical scavenging centers.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. reachemchemicals.commdpi.com These models translate molecular structures into numerical descriptors and use statistical methods to build a predictive relationship of the form: Activity = f(molecular descriptors). reachemchemicals.comnih.gov While specific, detailed QSAR models for this compound itself are not extensively reported in publicly available literature, the principles of QSAR provide a clear framework for how such a study would be conducted to guide the synthesis of more potent analogs.

A hypothetical QSAR study on this compound analogs would involve the following steps:

Data Set Assembly: A series of this compound analogs with varying substituents on both the phthalide (B148349) and the C-3 aryl ring would be synthesized and their biological activities (e.g., antifungal IC₅₀, antioxidant capacity) would be measured. mdpi.com

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. Relevant descriptors for the 3-arylphthalide scaffold would likely include:

Physicochemical Descriptors: Such as LogP (lipophilicity), molecular weight, and pKa. researchcommons.org

Electronic Descriptors: To quantify the effects of substituents on the aromatic rings, such as Hammett constants, partial charges, and energies of frontier orbitals (HOMO/LUMO). These are particularly important for modeling antioxidant activity. iupac.org

Topological and 3D Descriptors: Describing molecular size, shape, branching, and surface area. biorxiv.org

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model would be constructed linking the descriptors to the biological activity. mdpi.com The model's robustness and predictive power would be rigorously validated using techniques like cross-validation and by using an external test set of compounds not used in the model's creation. mdpi.com

The resulting QSAR model could then be used to predict the activity of novel, yet-to-be-synthesized this compound analogs, prioritizing the most promising candidates for synthesis and thereby accelerating the discovery of new agents with superior efficacy. reachemchemicals.com

Impact of Chemical Modifications on Efficacy, Selectivity, and Mode of Action

Chemical modification of the this compound scaffold has a profound impact on the efficacy, selectivity, and mechanism of action of the resulting analogs. The most systematic investigation into these effects has focused on modifying the number and position of functional groups on the C-3 aryl ring of the 3-arylphthalide core. nih.govreachemchemicals.com

A key study on the synthesis and evaluation of 3-arylphthalide analogs revealed several critical SAR insights:

Efficacy: The presence of free phenolic hydroxyl groups is paramount for antioxidant and anti-inflammatory activity. Analogs with two hydroxyl groups on the C-3 aryl ring (e.g., 3-(2,4-dihydroxyphenyl)phthalide and 3-(3,5-dihydroxyphenyl)phthalide ) demonstrated significant activity, whereas analogs with only one, or with methoxy (B1213986) groups instead of hydroxyls, showed substantially reduced or no activity. nih.govresearchgate.net The compound 3-(2,4-dihydroxyphenyl)phthalide showed superior antioxidant activity compared to the Trolox standard and potently inhibited nitric oxide (NO) production. nih.gov

Selectivity: The positioning of the hydroxyl groups was found to be a determining factor for the potency of NO inhibition, suggesting that modifications can tune the compound's selectivity. The ortho- and para-dihydroxy substituted analog (3-(2,4-dihydroxyphenyl)phthalide ) and the meta- and para-dihydroxy substituted analog (3-(3,4-dihydroxyphenyl)phthalide ) showed different levels of NO inhibition in Bv.2 microglial cells but similar levels in RAW 264.7 macrophage cells, indicating that substituent placement can influence cell-type specific responses. nih.gov

Mode of Action: Chemical modifications were shown to directly affect the molecular mechanism. The most active analog, 3-(2,4-dihydroxyphenyl)phthalide , was found to inhibit the expression of pro-inflammatory cytokine mRNAs, specifically Il1b and Il6, in macrophage cells. nih.gov This demonstrates that the structural modification from a monohydroxy to a specific dihydroxy pattern enhances not only the radical scavenging capacity but also enables the compound to interfere with inflammatory signaling pathways. In contrast, analogs lacking this specific hydroxylation pattern were largely inactive in these assays. nih.gov

The following table summarizes the reported activities of several 3-arylphthalide analogs, illustrating the impact of these chemical modifications.

| Compound | C-3 Aryl Substitution Pattern | Antioxidant Activity (ABTS Assay, TEAC) | Anti-inflammatory Activity (% NO Inhibition in LPS-stimulated RAW 264.7 cells) |

| Analog 5a | 2,4-dihydroxy | 1.63 ± 0.05 | 76.31% |

| Analog 5b | 4-hydroxy | 0.54 ± 0.02 | < 30% |

| Analog 5c | 4-methoxy | Not Active | Not Active |

| Analog 5d | 3-bromo-4-hydroxy | 0.38 ± 0.02 | < 30% |

| Analog 5e | 3,4-dihydroxy | 1.25 ± 0.05 | 86.47% |

| Analog 5f | 3-methoxy-4-hydroxy | 0.94 ± 0.02 | < 30% |

| Data sourced from a study on 3-arylphthalide analogs. nih.gov |

These findings underscore that strategic chemical modifications to the this compound core structure, particularly the hydroxylation pattern of the C-3 aryl ring, are a powerful tool for modulating biological efficacy and mechanism of action.

Research Perspectives and Future Directions in Isopestacin Studies

Advanced Methodologies in Endophyte Bioprospecting for Novel Metabolites

The quest for novel bioactive compounds like Isopestacin from endophytic fungi is continually evolving, driven by advancements in bioprospecting methodologies. Traditional bioprospecting often begins with the isolation of endophytic fungi from plants, particularly those with a history of medicinal use or those growing in unique and diverse ecosystems. researchgate.netmdpi.comresearchgate.net These fungi are then cultivated in laboratory settings, and their crude extracts are screened for desired biological activities. mdpi.com

Modern strategies are moving beyond these conventional methods to enhance the discovery of novel metabolites. Some of the advanced approaches include:

The "One Strain-Many Compounds" (OSMAC) Approach: This method involves cultivating a single fungal strain under various culture conditions (e.g., altering media components, temperature, pH, and aeration) to induce the expression of different biosynthetic gene clusters. nih.gov This can lead to the production of a wider array of secondary metabolites, some of which may not be produced under standard conditions.

Culture-Independent Techniques: Recognizing that a large fraction of microbial diversity is unculturable, researchers are increasingly employing culture-independent methods. nih.gov Techniques such as single-cell genomics allow for the sequencing of genomes from individual, uncultured fungal cells, providing insights into their biosynthetic potential. nih.gov

Genomic and Metabolomic-Guided Bioprospecting: Advances in genome sequencing and metabolomics allow for a more targeted approach. By analyzing the genome of an endophytic fungus, researchers can identify biosynthetic gene clusters (BGCs) that are likely to produce novel compounds. researchgate.netresearchgate.net Metabolomic profiling can then be used to detect the small molecules produced by these BGCs. researchgate.net

Co-cultivation: Growing two or more different microorganisms together can trigger the activation of silent biosynthetic gene clusters through microbial competition or communication, leading to the production of novel compounds. mdpi.commdpi.com

Epigenetic Modification: The use of chemical epigenetic modifiers can induce the expression of silent gene clusters in fungi, unlocking their full biosynthetic potential for producing novel secondary metabolites. researchgate.net

These advanced methodologies promise to accelerate the discovery of new natural products from endophytic fungi, potentially leading to the identification of novel analogs of this compound or other compounds with unique bioactive properties.

Integration of Omics Technologies (Genomics, Metabolomics, Proteomics) for Comprehensive Understanding

A comprehensive understanding of this compound, from its biosynthesis to its mechanism of action, can be achieved through the integration of various "omics" technologies. researchgate.netjabonline.in These high-throughput approaches provide a systems-level view of the biological processes involved.

Genomics: The sequencing of the Pestalotiopsis microspora genome is a critical first step. researchgate.netresearchgate.net Genomic analysis allows for the identification of the biosynthetic gene cluster (BGC) responsible for this compound production. jmb.or.kr By analyzing the genes within this cluster, researchers can hypothesize the enzymatic steps involved in its biosynthesis. Comparative genomics with other fungi can reveal the evolutionary origins of these pathways. mdpi.comresearchgate.net For instance, the genome of Pestalotiopsis fici has been analyzed, revealing a high potential for the synthesis of natural products. jabonline.inresearchgate.netjabonline.in

Transcriptomics: This technology analyzes the expression levels of all genes in an organism under specific conditions. By comparing the transcriptomes of P. microspora under this compound-producing and non-producing conditions, researchers can identify the genes that are actively transcribed during its biosynthesis. jabonline.inresearchgate.net This can help to confirm the genes involved in the biosynthetic pathway and understand its regulation.

Proteomics: Proteomics focuses on the large-scale study of proteins. researchgate.net By analyzing the proteome of P. microspora, scientists can identify the enzymes (proteins) that are actually present and active during this compound production. Furthermore, proteomics can be used to study the mechanism of action of this compound by observing changes in the proteome of a target organism (e.g., a pathogenic fungus) upon exposure to the compound. researchgate.net

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. researchgate.net Metabolomic profiling of P. microspora cultures can identify this compound and other related metabolites. researchgate.net It can also be used to trace the incorporation of labeled precursors into the this compound molecule, thus elucidating its biosynthetic pathway.

The integration of these omics technologies provides a powerful, multi-faceted approach to understanding the biology of this compound. jabonline.injabonline.in This knowledge is not only of fundamental scientific interest but is also crucial for efforts to engineer the producing organism for higher yields or for the biosynthesis of novel derivatives.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential of this compound as a therapeutic or agrochemical agent may be enhanced when used in combination with other bioactive compounds. Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects. frontiersin.org This can lead to increased efficacy, reduced required doses, and a lower likelihood of resistance development.

While specific studies on the synergistic effects of this compound are not yet widely reported, research on other natural products, including those from endophytic fungi and other isobenzofuranones, suggests this is a promising area of investigation. researchgate.netresearchgate.net For example, studies have shown that the combination of different phytochemicals can lead to enhanced antimicrobial activity. mdpi.com

Future research on this compound could explore its synergistic potential with:

Conventional Antifungal Agents: Combining this compound with existing antifungal drugs could potentially increase their effectiveness against resistant strains of pathogenic fungi. nih.gov

Other Natural Products: Investigating combinations of this compound with other antifungal or antioxidant compounds from endophytic fungi or other natural sources could reveal potent synergistic activities. frontiersin.orgmdpi.com

Compounds Targeting Different Cellular Pathways: By combining this compound with compounds that have different mechanisms of action, it may be possible to attack pathogenic fungi on multiple fronts, leading to a more robust and durable antifungal effect.

The exploration of synergistic combinations is a key strategy in drug discovery and could significantly enhance the therapeutic potential of this compound.

Challenges and Opportunities in Natural Product-Based Drug Discovery

The journey of a natural product like this compound from discovery to a marketable drug is fraught with challenges, but also presents significant opportunities. bohrium.comnih.gov

Challenges:

Supply and Yield: Natural products are often produced in very low quantities by their native organisms. nih.gov Scaling up production through fermentation can be challenging, and chemical synthesis of complex molecules can be difficult and expensive. nih.gov

Isolation and Purification: Isolating a pure compound from a complex mixture of metabolites produced by an endophyte can be a laborious process. bohrium.com

Dereplication: Rapidly identifying known compounds in a crude extract is crucial to avoid rediscovering already known molecules, a process known as dereplication. researchgate.net

Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action of a new bioactive compound can be a complex and time-consuming endeavor.

Drug Development Hurdles: Like all drug candidates, natural products must undergo rigorous preclinical and clinical trials to demonstrate safety and efficacy, a long and costly process. nih.gov For antifungal drug development, a particular challenge is the eukaryotic nature of fungal cells, which are similar to human cells, increasing the potential for toxicity. nih.gov

Opportunities:

Chemical Diversity: Endophytic fungi represent a vast and largely untapped source of novel chemical scaffolds with diverse biological activities. rjptonline.orgresearchgate.netmdpi.com this compound is a prime example of the unique chemistry that can be found in these organisms.

Biological Relevance: Natural products have evolved over millions of years to interact with biological systems, giving them an inherent advantage as potential drug candidates.

Alternative to Synthetic Drugs: With the rise of antimicrobial resistance, natural products offer a promising alternative to conventional synthetic drugs. nih.gov

Technological Advances: As discussed previously, advances in genomics, metabolomics, and synthetic biology are helping to overcome many of the traditional challenges in natural product drug discovery. researchgate.netresearchgate.net

Overcoming the challenges while capitalizing on the opportunities will be key to the successful development of this compound and other natural products as future therapeutic agents.

Establishing Collaborative Research Frameworks for Translational Applications

The translation of a promising bioactive compound like this compound from the laboratory to the clinic or the field is a complex, multi-stage process that requires a collaborative effort. nih.govharvard.edu Establishing effective research frameworks that bring together different stakeholders is essential for successful translational research.

Key components of such a framework include:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical or agrochemical companies are crucial. researchgate.netslideshare.net Academia often excels in basic research and discovery, while industry has the resources and expertise for drug development, clinical trials, and commercialization. researchgate.net

Interdisciplinary Teams: A successful translational project requires a team with diverse expertise, including natural product chemists, mycologists, molecular biologists, pharmacologists, and clinicians. frontiersin.org

Clear Intellectual Property (IP) Agreements: Establishing clear agreements on intellectual property rights at the outset of a collaboration is essential to avoid future conflicts and ensure that the benefits of the research are shared equitably. slideshare.net

Access to Resources and Infrastructure: Translational research requires access to specialized equipment and facilities for high-throughput screening, chemical analysis, preclinical testing, and more. mdpi.com

Focus on a Clear Translational Pathway: A well-defined plan with clear milestones and go/no-go decision points is necessary to guide the research from discovery to application. nih.gov

Innovative Funding Mechanisms: Securing funding for translational research can be challenging. Innovative funding models that involve public-private partnerships and venture capital can help to bridge the "valley of death" between basic research and commercial development. scinnovent.org

By establishing robust collaborative frameworks, the scientific community can increase the likelihood that promising natural products like this compound will be successfully translated into valuable applications for human health and agriculture. harvard.eduoup.com

常见问题

Q. Methodological Example :

- Extraction : Use ethyl acetate or methanol for fungal culture extraction.

- Purification : Employ gradient elution in reverse-phase HPLC with UV detection (λ = 254 nm).

- Characterization : Compare -NMR chemical shifts (e.g., δ 5.2–6.8 ppm for aromatic protons) with published data for pestacin derivatives .

How can researchers design robust bioactivity assays to evaluate this compound’s antioxidant or antimicrobial properties?

Advanced Research Focus

Experimental design should follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For antioxidant assays (e.g., DPPH radical scavenging), include positive controls (ascorbic acid) and negative controls (solvent-only). Dose-response curves (0.1–100 µg/mL) and triplicate measurements are essential to validate EC values. Statistical analysis (ANOVA, p < 0.05) must account for batch variability in fungal cultures .

Data Contradiction Management :

If conflicting bioactivity results arise (e.g., inconsistent MIC values in antimicrobial tests), re-evaluate fungal strain authenticity, solvent purity, and assay conditions (pH, temperature) .

What strategies resolve discrepancies in reported this compound biosynthesis pathways across studies?

Advanced Research Focus

Contradictions in biosynthetic pathways (e.g., polyketide vs. terpenoid origins) require genomic and metabolomic integration. Use LC-MS/MS to identify intermediate metabolites and correlate with gene cluster annotations (e.g., PKS or NRPS genes). Cross-validate findings via heterologous expression in model fungi (e.g., Aspergillus nidulans) .

Q. Example Workflow :

Genome Mining : Annotate biosynthetic gene clusters using antiSMASH.

Metabolite Profiling : Track isotopic labeling (-acetate) in LC-MS.

Knockout Mutagenesis : Disrupt candidate genes to observe pathway interruptions .

How should researchers address challenges in synthesizing this compound analogs with enhanced bioactivity?

Advanced Research Focus

Synthetic routes (e.g., Suzuki coupling for biphenyl derivatives) must optimize stereochemical fidelity. Use computational docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., CYP450). Validate synthetic analogs via comparative bioassays and ADMET profiling (e.g., hepatic microsomal stability) .

Q. Critical Considerations :

- Stereochemistry : Confirm via NOESY or X-ray crystallography.

- Yield Optimization : Screen catalysts (e.g., Pd(OAc)) under inert conditions .

What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data for this compound?

Basic Research Focus

Use nonlinear regression (logistic model) to calculate IC values. Report 95% confidence intervals and apply Bonferroni correction for multiple comparisons. For high-throughput screens (e.g., 96-well plates), normalize data to vehicle controls and exclude outliers via Grubbs’ test .

Q. Data Presentation Example :

| Concentration (µg/mL) | Viability (%) | SEM |

|---|---|---|

| 10 | 85.2 | ±2.1 |

| 50 | 42.7 | ±3.5 |

How can researchers ensure ethical compliance when studying this compound’s pharmacological effects in preclinical models?

Advanced Research Focus

Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis to minimize sample sizes. For in vitro human cell lines, obtain IRB approval and document informed consent for donor-derived materials. Disclose conflicts of interest (e.g., fungal strain patents) in funding statements .

What are the best practices for validating this compound’s mechanism of action in oxidative stress pathways?

Advanced Research Focus

Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify differentially expressed genes/proteins (e.g., Nrf2, HO-1). Use CRISPR-Cas9 knockout models to confirm target relevance. For in vivo studies, measure biomarkers (e.g., malondialdehyde for lipid peroxidation) with ELISA .

Contradiction Resolution :

If mechanistic studies conflict (e.g., Nrf2 activation vs. direct radical scavenging), employ competitive inhibition assays and siRNA silencing to isolate pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。